molecular formula C9H17N3O2S B2721422 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine CAS No. 1239841-45-2

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine

Cat. No.: B2721422
CAS No.: 1239841-45-2
M. Wt: 231.31
InChI Key: DVZZXBSNBJGDLJ-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyethyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the oxadiazole ring with a methoxyethyl halide in the presence of a base.

    Attachment of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyethyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride
  • 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Uniqueness

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is unique due to the presence of both the methoxyethyl and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-13-5-3-8-11-9(14-12-8)7(10)4-6-15-2/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZZXBSNBJGDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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